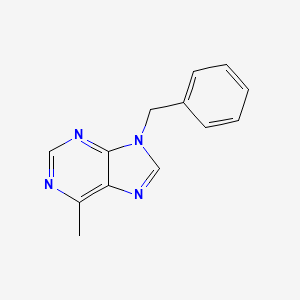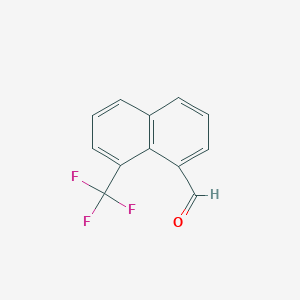
Methyl 7-nitro-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-Nitro-1H-indazol-3-il metílico es un compuesto orgánico que pertenece a la familia de los indazoles. Los indazoles son compuestos heterocíclicos que contienen un anillo de benceno y pirazol fusionados. Este compuesto se caracteriza por la presencia de un grupo nitro en la posición 7 y un grupo éster carboxilato en la posición 3 del anillo de indazol. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 7-Nitro-1H-indazol-3-il metílico generalmente implica la nitración del 1H-indazol-3-il metílico. El proceso de nitración se puede llevar a cabo utilizando una mezcla de ácido sulfúrico concentrado y ácido nítrico. La reacción se realiza generalmente a bajas temperaturas para controlar la formación de subproductos.
Reacción de nitración:
Métodos de producción industrial
La producción industrial del 7-Nitro-1H-indazol-3-il metílico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. La mezcla de reacción se suele enfriar con agua y el producto se aísla por filtración y recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El 7-Nitro-1H-indazol-3-il metílico experimenta diversas reacciones químicas, incluyendo:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador (por ejemplo, paladio sobre carbono).
Sustitución: El grupo nitro puede participar en reacciones de sustitución aromática nucleofílica, donde se reemplaza por otros nucleófilos.
Hidrólisis: El grupo éster se puede hidrolizar al ácido carboxílico correspondiente utilizando condiciones ácidas o básicas.
Reactivos y condiciones comunes
Reducción: Hidrógeno gaseoso, paladio sobre carbono, etanol como disolvente.
Sustitución: Nucleófilos como aminas o tioles, disolventes como dimetilformamida (DMF).
Hidrólisis: Hidróxido de sodio o ácido clorhídrico acuoso, condiciones de reflujo.
Principales productos formados
Reducción: 7-Amino-1H-indazol-3-il metílico.
Sustitución: Varios derivados de indazol sustituidos dependiendo del nucleófilo utilizado.
Hidrólisis: Ácido 7-nitro-1H-indazol-3-carboxílico.
Aplicaciones Científicas De Investigación
El 7-Nitro-1H-indazol-3-il metílico se utiliza en diversas aplicaciones de investigación científica, incluyendo:
Química: Como bloque de construcción para la síntesis de derivados de indazol más complejos.
Biología: Como sonda para estudiar la actividad biológica de los compuestos de indazol.
Medicina: Posible uso en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.
Industria: Utilizado en la síntesis de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 7-Nitro-1H-indazol-3-il metílico implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que interactúan con los componentes celulares. El compuesto también puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías moleculares exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
1H-indazol-3-il metílico: Carece del grupo nitro en la posición 7.
7-Nitro-1H-indazol: Carece del grupo éster carboxilato en la posición 3.
5-Nitro-1H-indazol-3-il metílico: Grupo nitro en la posición 5 en lugar de la 7.
Unicidad
El 7-Nitro-1H-indazol-3-il metílico es único debido a la presencia tanto del grupo nitro en la posición 7 como del grupo éster carboxilato en la posición 3. Esta combinación de grupos funcionales confiere una reactividad química y una actividad biológica distintas, lo que lo hace valioso para diversas aplicaciones de investigación.
Propiedades
IUPAC Name |
methyl 7-nitro-2H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)8-5-3-2-4-6(12(14)15)7(5)10-11-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSCYIAYROIMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)





![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)
![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)


![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)
![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)


